molecular formula C13H17N3O2S2 B2614249 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1428349-82-9

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2614249
CAS No.: 1428349-82-9
M. Wt: 311.42
InChI Key: NLVNBXZFOVZDNW-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a combination of imidazole, sulfonyl, thiophene, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Sulfonylation: The imidazole ring is then sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Piperidine ring formation: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Thiophene attachment: Finally, the thiophene moiety is attached via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-phenylpiperidine: Similar structure but with a phenyl group instead of a thiophene ring.

    1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(pyridin-2-yl)piperidine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-9-13(14-10-15)20(17,18)16-6-4-11(5-7-16)12-3-2-8-19-12/h2-3,8-11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVNBXZFOVZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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